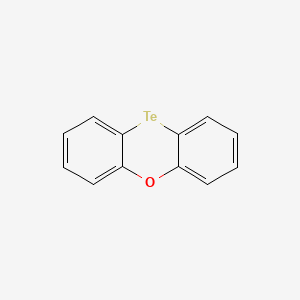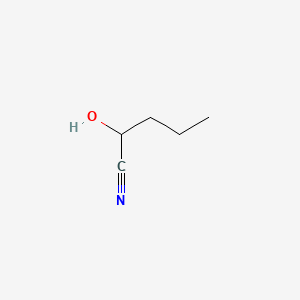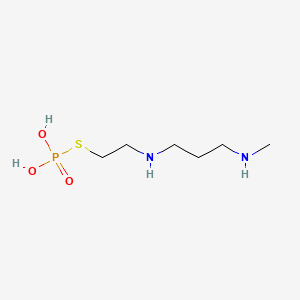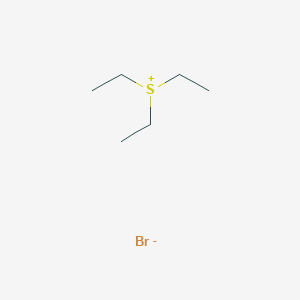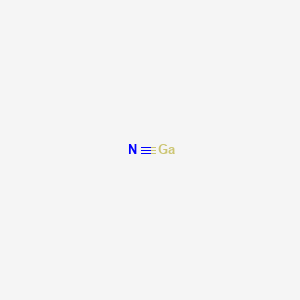
2-Dodécylcyclobutanone
Vue d'ensemble
Description
Synthesis Analysis
2-Dodecylcyclobutanone is synthesized and characterized for its use as a marker for irradiated foods. The synthesis involves the irradiation of triglycerides, which leads to the formation of 2-DCB, among other radiolytic products. Studies have focused on optimizing methods for its detection in various food matrices, utilizing techniques such as gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) (Driffield et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-DCB is closely analyzed to determine its specificity as a marker for irradiated foods. Its unique structure, not found in non-irradiated foods, supports its role as a reliable indicator of food irradiation. The structure also plays a crucial role in the development of sensitive analytical methods for its detection (Boyd et al., 1991).
Chemical Reactions and Properties
2-Dodecylcyclobutanone's chemical reactions, particularly its formation through the irradiation of triglycerides, highlight its significance as an irradiation marker. The absence of 2-DCB in foods treated with non-irradiation processing techniques reaffirms its specificity as a radiolytic product (Driffield et al., 2014).
Physical Properties Analysis
The physical properties of 2-DCB, such as solubility and volatility, affect its extraction and detection in irradiated foods. Studies have optimized solvent extraction methods and developed efficient techniques to reduce solvent consumption and processing time, enhancing the feasibility of using 2-DCB as a marker for irradiated foods (Chan et al., 2014).
Chemical Properties Analysis
The chemical stability of 2-DCB, along with its formation and degradation kinetics, is crucial for its application as an irradiation marker. Research has demonstrated the compound's stability under various storage conditions, ensuring its reliability as an indicator of irradiation over time (Crone et al., 1992).
Applications De Recherche Scientifique
Indicateur de dose d'irradiation dans les aliments
La 2-DCB sert de marqueur chimique des aliments irradiés contenant des lipides. Elle est utilisée pour détecter si des galettes de bœuf haché ont été irradiées et pour estimer la dose absorbée d'origine . Les galettes de bœuf haché ont été irradiées à cinq doses absorbées ciblées et stockées pendant des durées variables. Une méthode analytique rapide basée sur l'extraction directe par solvant (DSE)/chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) a été développée pour analyser la 2-DCB dans des galettes de bœuf haché irradiées aux rayons γ .
Estimation de la dose absorbée d'origine
Une méthode d'estimation de la dose initiale d'aliments irradiés a été développée sur la base de la relation linéaire entre la dose d'irradiation et la quantité de 2-DCB produite dans les échantillons irradiés . Cette méthode a exploré la mise en place d'un modèle de détermination de la dose d'irradiation d'origine des aliments contenant des lipides .
Détection des aliments irradiés
La 2-DCB, ainsi que d'autres 2-alkylcyclobutanones, a été utilisée pour détecter les aliments irradiés contenant des lipides . Ces composés sont considérés comme des produits radiolytiques uniques, ce qui les rend utiles pour l'authentification des aliments irradiés afin de répondre aux exigences d'étiquetage et de réglementer le commerce international .
Alternative à EN 1785:2003
La 2-DCB est proposée comme alternative à la norme EN 1785:2003, qui est une procédure longue et complexe . La méthode de confirmation qualitative est validée sur différents types de viandes : poulet, dinde, canard, bœuf, porc sur des échantillons non irradiés et irradiés à différents niveaux de dose .
Validation d'une méthode alternative d'identification
Une méthode alternative d'identification de la 2-DCB de viandes irradiées par microextraction en phase solide (SPME) couplée à la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) a été validée . Les paramètres de validation étudiés sont la sélectivité, le niveau de dose minimal (MDL), la limite de détection (LOD), la sensibilité et la spécificité .
Preuve de l'efficacité de l'extraction
Pour prouver l'efficacité d'extraction de l'acétonitrile pour la 2-DCB à partir de la fraction lipidique, plusieurs extraits consécutifs ont été préparés à partir d'un échantillon de graisse d'oie irradié à 20 Gy .
Mécanisme D'action
Target of Action
2-Dodecyclobutanone (2-DCB) is a radiolytic product of palmitic acid . It primarily targets human lymphoma U937 cells . The compound’s interaction with these cells leads to a decrease in cell viability and induces apoptosis .
Mode of Action
2-DCB interacts with its targets by enhancing the formation of intracellular reactive oxygen species (ROS) . This interaction results in significant changes within the cells, including the loss of mitochondrial membrane potential and the activation of Fas, caspase-8, and caspase-3 . The apoptosis induced by 2-DCB can be strongly prevented by an antioxidant, N-acetyl-L-cysteine .
Biochemical Pathways
The compound affects several biochemical pathways. It induces Bax up-regulation, reduces Bcl-2 expression level, causes Bid cleavage, and triggers the release of cytochrome c from the mitochondria to the cytosol . Additionally, it increases the intracellular Ca2+ concentration . These changes suggest that intracellular ROS generation, the modulation of the Fas-mitochondrion-caspase-dependent pathway, and the increase in intracellular Ca2+ concentration are involved in apoptosis induced by 2-DCB .
Pharmacokinetics
It is known that the compound is formed when fat, particularly palmitic acid, is irradiated .
Result of Action
The primary result of 2-DCB’s action is the induction of apoptosis in human lymphoma U937 cells . This is characterized by a decrease in cell viability, the formation of intracellular ROS, the loss of mitochondrial membrane potential, and the activation of Fas, caspase-8, and caspase-3 .
Action Environment
The action of 2-DCB is influenced by environmental factors such as irradiation and storage conditions . For instance, the amount of 2-DCB produced in irradiated samples shows a linear relationship with the irradiation dose . Additionally, a linear relationship is observed between the loss (%) of 2-DCB and storage time . These findings suggest that both irradiation and storage conditions can significantly influence the action, efficacy, and stability of 2-DCB .
Orientations Futures
Propriétés
IUPAC Name |
2-dodecylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKRFZDUZMLMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956897 | |
| Record name | 2-Dodecylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-2-Dodecylcyclobutanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
35493-46-0 | |
| Record name | 2-Dodecylcyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Dodecylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dodecylcylobutanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DODECYLCYCLOBUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZD3W0598B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
25 - 27 °C | |
| Record name | (±)-2-Dodecylcyclobutanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-Dodecylcyclobutanone and how is it formed?
A1: 2-Dodecylcyclobutanone (2-DCB) is an organic compound, specifically a cyclobutanone, formed by the radiolysis of palmitic acid, a saturated fatty acid commonly found in animal fats and plant oils. This process occurs when food containing palmitic acid is treated with ionizing radiation. []
Q2: Why is 2-Dodecylcyclobutanone relevant in food science?
A2: 2-DCB is considered a unique marker for irradiated food. Its presence in food, even in trace amounts, indicates that the food has been subjected to ionizing radiation. [, , , , , , , ]
Q3: How is the presence of 2-Dodecylcyclobutanone detected in food?
A3: The most common method for detecting 2-DCB in food is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of 2-DCB even at very low concentrations. [, , , , , , , , , , , ]
Q4: Are there alternative methods to GC-MS for detecting 2-Dodecylcyclobutanone?
A4: Yes, other methods such as high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), supercritical fluid extraction (SFE) coupled with GC-MS, and enzyme-linked immunosorbent assay (ELISA) have been explored for 2-DCB detection. [, , , , , , ]
Q5: Does cooking affect the detectability of 2-Dodecylcyclobutanone in irradiated food?
A5: Cooking methods such as boiling, frying, and microwaving do not eliminate 2-DCB from irradiated food. While some reduction might occur, detectable levels of 2-DCB remain, allowing for irradiation history identification. [, , ]
Q6: Can 2-Dodecylcyclobutanone be used to estimate the irradiation dose received by a food product?
A6: Yes, studies have shown a linear relationship between the concentration of 2-DCB in irradiated food and the irradiation dose applied. This relationship enables the estimation of the absorbed dose in food products. [, , , , , ]
Q7: How stable is 2-Dodecylcyclobutanone in irradiated food during storage?
A7: While 2-DCB is relatively stable, its concentration gradually decreases during storage. Factors influencing this decrease include storage temperature, packaging, and the presence of antioxidants. [, , , , , ]
Q8: What is known about the metabolism of 2-Dodecylcyclobutanone in living organisms?
A9: Studies in rats have shown that 2-DCB is metabolized to a limited extent. One identified metabolite is 2-dodecylcyclobutanol. Further research is needed to fully elucidate the metabolic pathways and potential metabolites of 2-DCB. [, ]
Q9: What are the implications of the potential natural occurrence of 2-Dodecylcyclobutanone?
A11: The potential natural occurrence of 2-DCB raises questions about its reliability as a sole marker for irradiated food. It highlights the importance of using multiple analytical techniques and markers for accurate irradiation detection. []
Q10: Is there a need for further research on 2-Dodecylcyclobutanone?
A12: Yes, while significant research has been conducted on 2-DCB, further studies are necessary to fully understand its long-term effects, metabolism in different species, and potential for natural occurrence. This research is crucial for assessing the safety of irradiated foods and ensuring the accuracy of irradiation detection methods. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




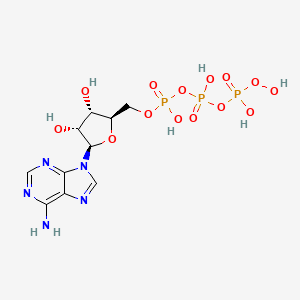

![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
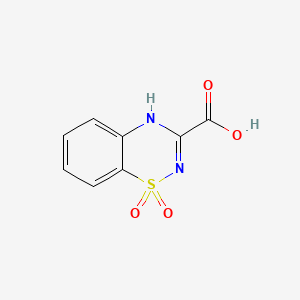


![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)
